molecular formula C11H7ClFNO B6414716 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one CAS No. 1262011-49-3

2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one

Cat. No.: B6414716
CAS No.: 1262011-49-3
M. Wt: 223.63 g/mol
InChI Key: HHFXBMINFSGOHZ-UHFFFAOYSA-N
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Description

General Overview of Pyridinone Heterocycles in Medicinal Chemistry

Pyridinone scaffolds are a cornerstone in drug discovery, widely recognized as "privileged structures" due to their versatile utility in medicinal chemistry. These six-membered nitrogen-containing heterocycles can exist in two isomeric forms, 2-pyridinones and 4-pyridinones, both of which have been extensively incorporated into a multitude of biologically active compounds. Their prominence stems from their ability to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. tandfonline.comnih.gov

The pyridinone nucleus is also a valuable bioisostere for other chemical groups, including amides, phenyls, and other heterocyclic rings. tandfonline.comnih.gov This bioisosteric relationship allows medicinal chemists to modulate a molecule's physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov The inherent chemical stability and synthetic accessibility of the pyridinone ring further enhance its appeal as a central building block in the design of novel therapeutic agents.

The biological activities associated with pyridinone derivatives are remarkably diverse, underscoring their broad therapeutic potential. bohrium.com Numerous studies have demonstrated their efficacy as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. bohrium.comnih.gov This wide spectrum of activity has led to the development of several FDA-approved drugs containing a pyridinone core, solidifying the importance of this heterocyclic system in modern medicine. mdpi.com

Table 1: Selected Biological Activities of Pyridinone Derivatives

Biological ActivityTherapeutic Area
AntitumorOncology
AntimicrobialInfectious Diseases
Anti-inflammatoryImmunology
AntiviralInfectious Diseases
CardiotonicCardiology

Strategic Importance of Halogenated Phenyl Substituents in Bioactive Molecules

The incorporation of halogen atoms, particularly chlorine and fluorine, onto a phenyl ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The presence of these halogens can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability. tandfonline.com

Fluorine, being the most electronegative element, can alter the electron distribution within a molecule, thereby affecting the acidity (pKa) of nearby functional groups. tandfonline.com This modulation of pKa can improve a compound's bioavailability by influencing its absorption and distribution. Furthermore, the substitution of a hydrogen atom with a fluorine atom at a metabolically labile position can block oxidative metabolism, leading to an increased half-life of the drug in the body. tandfonline.combohrium.com

Table 2: Influence of Halogenation on Molecular Properties

PropertyEffect of FluorineEffect of Chlorine
Metabolic StabilityOften increases by blocking metabolismCan increase stability
LipophilicityCan increaseGenerally increases
Binding AffinityCan enhance through specific interactionsCan enhance through steric and electronic effects
Acidity (pKa)Can significantly alterCan alter

Positioning of 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one within Contemporary Chemical Research

While extensive research specifically on this compound is not widely documented in publicly available literature, its chemical structure suggests a strong potential for biological activity and positions it as a compelling candidate for further investigation. The molecule synergistically combines the privileged pyridinone scaffold with the strategically important 3-chloro-4-fluorophenyl group.

Based on the known activities of related compounds, this compound could be hypothesized to exhibit a range of pharmacological effects. The pyridinone core provides a robust framework for interaction with various biological targets, while the halogenated phenyl ring is anticipated to confer favorable pharmacokinetic properties and potentially enhance binding affinity.

The exploration of this compound would likely fall within several key areas of contemporary chemical research:

Novel Kinase Inhibitors: The pyridinone scaffold is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and inflammatory diseases.

Antimicrobial Drug Discovery: The combination of a heterocyclic core and halogenated substituents is a common feature in many antibacterial and antifungal agents.

Development of Anti-inflammatory Agents: Pyridinone derivatives have shown promise in modulating inflammatory pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-5-7(1-2-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFXBMINFSGOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692608
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
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Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-49-3
Record name 4-Pyridinol, 2-(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262011-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the Pyridin-4(1H)-one Core Structure

The synthesis of the pyridin-4(1H)-one core is a fundamental step in accessing the target compound. Various methods have been developed for the construction of this heterocyclic system. One common approach involves the cyclization of 1,3,5-dicarbonyl compounds or their equivalents with a nitrogen source. For instance, the Hantzsch pyridine (B92270) synthesis, while primarily known for producing dihydropyridines, can be adapted to yield pyridinones through subsequent oxidation.

Another versatile method is the aza-Diels-Alder reaction, where a diene reacts with an imine to form a tetrahydropyridine, which can then be oxidized to the desired pyridinone. organic-chemistry.org The use of Danishefsky's diene with various imines has proven to be a reliable route to 2,3-dihydro-4-pyridones. organic-chemistry.org These intermediates can be subsequently dehydrogenated to furnish the aromatic pyridin-4(1H)-one ring. Catalysts such as copper(II) triflate and imidazolinium salts have been employed to facilitate these cycloadditions. organic-chemistry.org

Furthermore, gold-catalyzed cyclization of β-amino-ynone intermediates presents a modern and efficient pathway to halopyridones, which can be further functionalized. organic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern on the pyridinone ring and the availability of starting materials.

Synthetic Method Key Reactants Intermediate(s) Catalyst/Conditions Reference
Aza-Diels-Alder ReactionDiene (e.g., Danishefsky's diene), ImineTetrahydropyridineCopper(II) triflate, Imidazolinium salts organic-chemistry.org
Gold-Catalyzed Cyclizationβ-amino-ynoneHalopyridoneGold catalyst organic-chemistry.org
Hantzsch Dihydropyridine Synthesisβ-ketoester, Aldehyde, AmmoniaDihydropyridineOxidation nih.gov

Introduction and Functionalization of the 3-Chloro-4-fluorophenyl Moiety

The introduction of the 3-chloro-4-fluorophenyl group at the 2-position of the pyridin-4(1H)-one core is a critical transformation. This can be achieved through several synthetic strategies, often involving the coupling of a pre-functionalized pyridine or pyridinone with a suitable phenyl-containing reagent.

One common precursor for introducing this moiety is 3-chloro-4-fluoroaniline (B193440). This aniline (B41778) derivative can be prepared via the reduction of 3-chloro-4-fluoronitrobenzene (B104753) using methods such as catalytic hydrogenation with a Pt/C catalyst or reduction with iron in the presence of an acid. google.com The resulting 3-chloro-4-fluoroaniline can then be used in condensation reactions or transition metal-catalyzed cross-coupling reactions to form the desired C-C bond with the pyridine ring.

For instance, a palladium-catalyzed Suzuki or Stille coupling reaction between a 2-halopyridin-4(1H)-one and a 3-chloro-4-fluorophenylboronic acid (or a corresponding stannane) would be a direct method for its introduction. Alternatively, nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings can also be employed. For example, a 2-fluoropyridine (B1216828) derivative could react with a 3-chloro-4-fluorophenyl nucleophile under suitable conditions. nih.gov

The functionalization of the 3-chloro-4-fluorophenyl moiety itself can be explored, although the presence of the deactivating chloro and fluoro groups can influence reactivity. Electrophilic aromatic substitution would likely occur at positions ortho or para to the activating pyridinone ring, but the electronic effects of the halogen substituents would need to be carefully considered.

Derivatization Strategies for 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one and its Analogues

Derivatization of this compound allows for the exploration of its chemical space and the generation of analogues with potentially modulated properties. Derivatization can target several sites on the molecule. mdpi.commdpi.com

The nitrogen atom of the pyridinone ring is a common site for derivatization. Alkylation, acylation, or arylation at this position can be achieved using various electrophiles. For example, reaction with alkyl halides in the presence of a base would yield N-alkylated pyridinones.

The carbonyl group at the 4-position offers another handle for modification. It can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. The oxygen atom of the carbonyl can also be O-alkylated or O-acylated, although this may be less favored than N-alkylation due to the tautomeric equilibrium of the pyridinone system. wikipedia.org

The pyridine ring itself can undergo further functionalization. For instance, halogenation at the 3- or 5-position could be achieved under specific conditions, providing a site for subsequent cross-coupling reactions. The phenyl ring, while relatively deactivated, could potentially undergo further substitution under harsh conditions, though regioselectivity might be an issue.

Derivatization Site Reaction Type Reagents Potential Product
Pyridinone NitrogenAlkylationAlkyl halide, BaseN-Alkyl-2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one
Pyridinone NitrogenAcylationAcyl chloride, BaseN-Acyl-2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one
Carbonyl GroupThionationLawesson's reagent2-(3-Chloro-4-fluorophenyl)pyridine-4(1H)-thione
Pyridine RingHalogenationN-HalosuccinimideHalogenated this compound

Synthesis of Related Heterocyclic Compounds Incorporating the 3-Chloro-4-fluorophenyl Motif

The 3-chloro-4-fluorophenyl motif has been incorporated into a variety of other heterocyclic scaffolds, highlighting its importance in medicinal chemistry and materials science.

Pyridazinone Scaffolds

The synthesis of pyridazinone derivatives bearing a substituted phenyl ring has been reported. nih.govresearchgate.netresearchgate.net A general approach involves the condensation of a β-keto acid or its derivative with a hydrazine (B178648). For example, reaction of an arylhydrazine with a 1,3-dicarbonyl compound can lead to the formation of a dihydropyridazinone, which can be subsequently oxidized. To incorporate the 3-chloro-4-fluorophenyl group, 3-chloro-4-fluorophenylhydrazine (B1585904) would be a key starting material. Alternatively, N-alkylation of a pyridazinone with a 3-chloro-4-fluorobenzyl halide can also be employed. acs.org

Indolinone Frameworks

Indolinone scaffolds are prevalent in biologically active molecules. nih.gov The synthesis of indolinones often involves the cyclization of a substituted aniline derivative. For example, a common route is the reaction of an oxindole (B195798) with an aldehyde or ketone to form an α,β-unsaturated system, which can then be further modified. To incorporate the 3-chloro-4-fluorophenyl moiety, one could envision a synthetic route starting from 3-chloro-4-fluoroaniline and an appropriate α-haloacetyl chloride to form an α-haloanilide, which can then undergo intramolecular Friedel-Crafts cyclization to yield the indolinone core.

Pyrazolo[4,3-b]pyridine Systems

The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various strategies. nih.gov One approach involves the construction of the pyridine ring onto a pre-existing pyrazole (B372694) core. This can be accomplished by reacting an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For example, 5-amino-3-(3-chloro-4-fluorophenyl)pyrazole could be a key intermediate, which upon reaction with a suitable three-carbon synthon, would yield the desired pyrazolo[4,3-b]pyridine. Another strategy involves the annulation of a pyrazole ring onto a pyridine precursor. nih.gov This might involve the reaction of a 2-chloro-3-nitropyridine (B167233) with a suitable active methylene (B1212753) compound followed by reduction of the nitro group and subsequent cyclization. nih.gov

Heterocycle Key Precursor(s) General Synthetic Strategy Reference(s)
Pyridazinone3-Chloro-4-fluorophenylhydrazine, β-keto acidCondensation and cyclization nih.govresearchgate.netresearchgate.net
Indolinone3-Chloro-4-fluoroaniline, α-haloacetyl chlorideN-acylation followed by intramolecular Friedel-Crafts cyclization nih.gov
Pyrazolo[4,3-b]pyridine5-Amino-3-(3-chloro-4-fluorophenyl)pyrazole, 1,3-dicarbonylPyridine ring annulation onto a pyrazole core nih.govmdpi.com

Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from this compound is not directly reported in the reviewed scientific literature. Generally, the construction of the thiazolidin-4-one ring is achieved through the cyclocondensation of a Schiff base with a compound containing a thiol group, most commonly thioglycolic acid. nih.govnih.gov Another prevalent method is a one-pot, three-component reaction involving an amine, an aldehyde, and thioglycolic acid. nih.gov

For this compound to be utilized in such synthetic strategies, it would first need to be converted into a suitable amine or aldehyde derivative. A hypothetical pathway could involve the transformation of the pyridinone ring into a functionalized intermediate that can then participate in the thiazolidinone ring formation. For instance, reduction and subsequent functional group manipulation could introduce an amino or aldehyde group necessary for the classical synthetic routes.

Table 1: General Synthetic Approaches for Thiazolidinone Derivatives

Method Reactants Key Features Reference
Two-step Synthesis 1. Amine + Aldehyde -> Schiff Base2. Schiff Base + Thioglycolic Acid Isolation of the intermediate Schiff base. nih.gov

| One-pot, Three-component Synthesis | Amine + Aldehyde + Thioglycolic Acid | Efficient, atom-economical, and avoids isolation of intermediates. | nih.gov |

Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues

Direct synthesis of pyrazolo[1,5-a]pyrimidine analogues from this compound has not been described in the available literature. The common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov The regioselectivity of this reaction is a key aspect, often influenced by the reaction conditions and the nature of the substituents. researchgate.net

To employ this compound in the synthesis of a pyrazolo[1,5-a]pyrimidine analogue, a multi-step process would be necessary to construct a suitable pyrazole-containing intermediate. This would likely involve the cleavage of the pyridinone ring and subsequent cyclization with a hydrazine derivative to form a pyrazole ring, which would then need to be further functionalized to an aminopyrazole to participate in the final cyclization to the pyrazolo[1,5-a]pyrimidine system.

Table 2: Common Synthetic Routes to Pyrazolo[1,5-a]pyrimidines

Reactants Conditions Outcome Reference
5-Aminopyrazole and Diethyl Malonate Sodium Ethoxide Dihydroxy-pyrazolo[1,5-a]pyrimidine nih.gov
5-Aminopyrazole and Enaminone Acetic Acid, Ammonium Acetate Substituted pyrazolo[1,5-a]pyrimidine researchgate.net

Other Relevant N-Heterocyclic Architectures

While the transformations to thiazolidinones and pyrazolo[1,5-a]pyrimidines from this compound are not documented, the pyridin-4-one core is a versatile building block for various other N-heterocyclic architectures. The reactivity of the pyridinone ring allows for several types of transformations.

For example, the carbonyl group of the pyridin-4-one can be converted to a thiocarbonyl group using reagents like Lawesson's reagent, opening pathways to sulfur-containing heterocycles. The nitrogen atom of the pyridinone can be alkylated or arylated, and the ring itself can undergo cycloaddition reactions.

Furthermore, the pyridinone ring can be a precursor to fused heterocyclic systems. For instance, reactions with appropriate reagents can lead to the formation of pyrido[1,2-a]pyrimidines or other related fused systems. The specific reaction pathways and resulting architectures would depend on the reagents and conditions employed. While not leading to the specifically requested derivatives, these represent plausible transformations of the this compound scaffold.

Table 3: Potential Reactions of the Pyridin-4-one Ring

Reaction Type Reagent Example Potential Product Class
Thionation Lawesson's Reagent Pyridine-4(1H)-thione derivatives
N-Alkylation Alkyl Halide N-Alkyl-pyridinium salts
Cycloaddition Dienophile Bicyclic pyridone derivatives

Pre Clinical Pharmacological Profiles and Molecular Mechanisms

Overview of Biological Activities Associated with Pyridinone Chemotypes

The pyridinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological properties. Depending on the position of the ketone group and the nature of substitutions, these compounds can engage with a variety of biological targets. nih.gov

Pyridinone-containing molecules have demonstrated a range of activities, including antimicrobial, antitumor, anti-inflammatory, and cardiotonic effects. nih.gov The structural features of the pyridinone ring, which can act as both a hydrogen bond donor and acceptor, allow for versatile interactions with the active sites of enzymes and receptors. Research has shown that derivatives of 2-pyridone and 4-pyridone possess significant therapeutic potential. For instance, certain 4-hydroxy-2-pyridone derivatives have been isolated from fungi and have shown cytotoxicity against various tumor cell lines. researchgate.netnih.gov Similarly, other synthetic pyridone derivatives have been reported to inhibit the proliferation of human breast and liver cancer cells by inducing cell cycle arrest and apoptosis. nih.gov The broad bioactivity of this class of compounds underscores the potential of specifically substituted analogues like 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one as subjects for further pharmacological investigation.

Enzyme Modulation and Inhibition

The mechanism of action for many pharmacologically active compounds involves the modulation of specific enzymes. The this compound molecule, with its distinct pyridin-4-one core and substituted phenyl ring, has a chemical architecture suggestive of potential enzyme inhibitory activity. The following subsections explore the known interactions of the pyridinone chemotype with several key enzymes.

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin. nih.gov Its inhibitors are of great interest for applications in cosmetics as skin-lightening agents and in medicine for treating hyperpigmentation disorders. The ability of certain molecules to chelate the copper ions in the tyrosinase active site is a common mechanism of inhibition. nih.gov

Several studies have demonstrated that the pyridinone scaffold is a viable pharmacophore for tyrosinase inhibition. Specifically, 3-hydroxy-pyridin-4-one derivatives have been identified as potent inhibitors of this enzyme. nih.gov The inhibition is attributed to the chelation of the dicopper ions within the enzyme's active site. nih.gov While direct experimental data for this compound is not available, the inherent metal-chelating potential of the 4-pyridone ring suggests that this class of compounds warrants investigation for tyrosinase inhibitory activity. The nature and position of substituents on the pyridinone and any attached phenyl rings can significantly influence the potency and mechanism of inhibition. nih.govmedchemexpress.cn

Compound ClassEnzyme TargetInhibition MechanismKey Findings
3-Hydroxypyridine-4-onesTyrosinaseMetal ChelationEffectively inhibit tyrosinase; alkyl substitution at the 2-position can minimize this interaction. nih.gov
Pyridine-based compoundsMushroom TyrosinaseMixed-type inhibitionNovel synthetic pyridine (B92270) derivatives showed significant inhibitory effects, with IC50 values as low as 9.0 µmol L-1. medchemexpress.cn

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers. Consequently, inhibitors of ERK1/2 are actively sought as potential anticancer therapeutics. nih.govharvard.edu

While direct studies on this compound are lacking, more complex molecules incorporating a pyridine or pyridinone moiety have been developed as ERK1/2 inhibitors. For example, SCH772984 is a potent and selective ERK1/2 inhibitor characterized by a pyridine-indazole core. nih.govharvard.edu This compound exhibits an unusual binding mode, inducing a novel pocket in the enzyme that is associated with slow binding kinetics and prolonged on-target activity. harvard.eduharvard.edu Another study identified a thieno[2,3-c]pyridine (B153571) derivative as a dual inhibitor of ERK1 and ERK5. mdpi.com These findings indicate that pyridine-containing scaffolds can be tailored to achieve potent and selective inhibition of ERK kinases, though the efficacy of a simpler 2-aryl-4-pyridinone structure remains to be determined.

InhibitorCore StructureTarget(s)IC50 Values
SCH772984Pyridine-indazoleERK1, ERK24 nM (ERK1), 1 nM (ERK2) nih.gov
Compound 22acThieno[2,3-c]pyridineERK1, ERK540.43 nM (ERK1), 64.50 nM (ERK5) mdpi.com

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which supplies the necessary precursors for DNA synthesis and repair. nih.govnih.gov Inhibition of either enzyme can lead to cell death, making them well-established targets for anticancer and antimicrobial drugs. nih.govnih.gov

The primary scaffolds for DHFR and TS inhibitors are often folate analogues, such as classical and nonclassical antifolates based on pyrimidine (B1678525) or fused pyrimidine ring systems. nih.govresearchgate.net For instance, compounds with a pyrrolo[2,3-d]pyrimidine core have been designed as potent dual inhibitors of both human TS and DHFR. nih.govresearchgate.net Although these structures are distinct from the pyridinone class, they highlight the utility of nitrogen-containing heterocyclic rings in targeting the active sites of these enzymes. There is currently a lack of specific research data on the interaction of this compound or other simple pyridinones with DHFR or TS.

The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and is distinct from the FAS-I pathway found in mammals, making its enzymes attractive targets for new antibacterial agents. nih.gov The enoyl-acyl carrier protein reductase (known as FabI in E. coli and S. aureus, and InhA in M. tuberculosis) catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. nih.govnih.gov

Notably, 4-pyridinone derivatives have been successfully identified as a novel class of FabI inhibitors. nih.gov Through screening of a chemical library, a 4-pyridone lead compound was discovered, and subsequent structure-activity relationship (SAR) studies led to the development of derivatives with potent inhibitory activity against S. aureus FabI and strong antibacterial activity against the pathogen itself. nih.gov This is the most direct evidence suggesting a potential molecular mechanism for this compound. The 4-pyridone core acts as a key pharmacophore, and the substituents at the 2-position (in this case, the 3-chloro-4-fluorophenyl group) would be expected to modulate the binding affinity and specificity for the enzyme's active site.

Compound ClassEnzyme TargetBacterial TargetKey Finding
4-Pyridone derivativesEnoyl-ACP Reductase (FabI)Staphylococcus aureus, Escherichia coliIdentified as a novel class of FabI inhibitors with potent antibacterial activity. nih.gov
ArylamidesEnoyl-ACP Reductase (InhA)Mycobacterium tuberculosisA potent inhibitor was discovered with an IC50 of 90 nM, representing a significant improvement over the initial lead compound. nih.gov

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play central roles in cellular signaling pathways controlling cell growth, proliferation, and survival. The gamma isoform (PI3Kγ) is primarily expressed in hematopoietic cells and is a key mediator of inflammatory and immune responses, making it a therapeutic target for inflammatory diseases and some cancers. nih.gov

The development of selective PI3Kγ inhibitors has involved the exploration of various heterocyclic scaffolds. While there is no direct data on this compound, compounds containing a pyridine ring have shown promise. For example, medicinal chemistry efforts have identified potent PI3Kγ inhibitors that incorporate a methylsulfonyl-substituted pyridine or an alkynylthiazole with a pyridine substitution. nih.govresearchgate.net Additionally, a pyrrolo[3,4-c]pyridin-3-one derivative was found to be a potent inhibitor of PI3Ks. mdpi.com These examples demonstrate that the pyridine nucleus can be incorporated into structures that bind effectively to the ATP-binding site of PI3Kγ, although the affinity of the simpler 2-aryl-4-pyridinone scaffold has not been established.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development. acs.orgnih.govnih.govmdpi.com The chemical structures of many potent NAMPT inhibitors feature a pyridine ring, which mimics the natural substrate, nicotinamide.

While no direct studies on the NAMPT inhibitory activity of this compound have been reported, the presence of the pyridin-4-one core suggests a potential, albeit speculative, interaction with the NAMPT active site. The structure-activity relationship of NAMPT inhibitors is often complex, with small structural modifications leading to significant changes in potency. Further investigation would be required to determine if the specific substitution pattern of a 3-chloro-4-fluorophenyl group at the 2-position of the pyridin-4-one scaffold confers any inhibitory activity against NAMPT.

Tyrosine Kinase Inhibition (e.g., Gefitinib Analogs)

Tyrosine kinases are a large family of enzymes that play a crucial role in cellular signaling pathways regulating growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, leading to the development of numerous tyrosine kinase inhibitors (TKIs) as targeted therapies. mdpi.comnih.gov

Gefitinib is a well-known TKI that targets the epidermal growth factor receptor (EGFR). While structurally distinct from this compound, the broader class of kinase inhibitors often incorporates substituted aromatic and heterocyclic moieties. Research into pyrazole-based kinase inhibitors has shown that substitutions on the phenyl ring can significantly influence inhibitory activity against various kinases. nih.gov

There is no direct evidence to suggest that this compound functions as a tyrosine kinase inhibitor. However, the exploration of novel scaffolds for kinase inhibition is an active area of research. Screening of this compound against a panel of tyrosine kinases would be necessary to ascertain any potential inhibitory activity.

Receptor Target Engagement

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation

Metabotropic glutamate receptor 4 (mGlu4) is a G-protein coupled receptor that has emerged as a promising target for the treatment of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of mGlu4 are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of receptor activity. nih.gov

A noteworthy finding in this area is the discovery of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) as a potent and selective mGlu4 PAM. nih.govacs.org This compound shares the 3-chloro-4-fluorophenyl moiety with the subject of this article. While the core heterocyclic systems differ (pyrazolo[4,3-b]pyridine versus pyridin-4-one), this structural similarity suggests that the 3-chloro-4-fluorophenyl group is compatible with binding to the allosteric site of the mGlu4 receptor. The pyridin-4-one scaffold itself has not been extensively explored for mGlu4 PAM activity, and further studies would be needed to determine if this compound possesses such properties.

Serotonin (B10506) 1A Receptor (5-HT1AR) Agonism and Dopaminergic/Adrenergic Receptor Interactions

The serotonin 1A receptor (5-HT1AR) is a key target for anxiolytic and antidepressant drugs. wikipedia.orgpsychopharmacologyinstitute.comdrugbank.com The interplay between the serotonergic, dopaminergic, and adrenergic systems is complex and crucial for regulating mood, cognition, and behavior.

Cellular and In Vitro Efficacy Studies

Antiproliferative Activity in Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a fundamental step in the discovery of new anticancer agents. The pyridin-4-one scaffold is found in some compounds with demonstrated antiproliferative properties. For instance, certain adamantyl pyridin-4-ones have shown moderate to strong antiproliferative activity against various cancer cell lines, including colon, lung, breast, and leukemia cell lines. nih.gov Similarly, some newly synthesized nicotinamides and their derivatives based on a pyridinethione scaffold have exhibited interesting antitumor activity. nih.gov

Despite the known antiproliferative potential of some pyridinone derivatives, no specific data on the cytotoxic or antiproliferative effects of this compound against any cancer cell lines have been reported in the reviewed literature. semanticscholar.orgmdpi.com To assess its potential in this area, the compound would need to be screened against a panel of cancer cell lines, such as the NCI-60 panel, which is a common practice in early-stage cancer drug discovery. researchgate.netnih.govnih.gov

Induction of Programmed Cell Death (Apoptosis)

There is no available scientific literature detailing studies on the induction of apoptosis by this compound. Research into the pro-apoptotic potential and the specific molecular pathways involved (e.g., intrinsic or extrinsic pathways, caspase activation) for this particular compound has not been published.

Antiangiogenic Properties

Specific studies investigating the antiangiogenic properties of this compound have not been found in the public domain. Consequently, there is no data on its potential effects on key angiogenic processes such as endothelial cell proliferation, migration, or tube formation, nor on the inhibition of vascular endothelial growth factor (VEGF) or other proangiogenic cytokines.

Antioxidant Effects

There is a lack of published research on the antioxidant effects of this compound. No studies were identified that evaluated its capacity for free radical scavenging or its effects on antioxidant enzyme systems.

Anti-infective Applications

Antibacterial Spectrum and Potency

No data is available regarding the antibacterial activity of this compound. Its spectrum of activity, including minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacterial strains, has not been reported in the scientific literature.

Antifungal Spectrum and Potency

Information on the antifungal spectrum and potency of this compound is not available. There are no published findings on its efficacy against fungal pathogens such as Candida or Aspergillus species.

Anti-mycobacterial Efficacy

There is no documented research on the anti-mycobacterial efficacy of this compound. Its potential activity against Mycobacterium tuberculosis or other mycobacterial species has not been evaluated or reported in available studies.

Antiviral Activity (e.g., HIV-1 Integrase, RSV)

There is currently no available scientific literature detailing the in vitro or in vivo antiviral activity of this compound. Research has been conducted on various other pyridine-containing compounds for their potential as antiviral agents, including as inhibitors of HIV-1 integrase. nih.govnih.govresearchgate.net For instance, bicyclic hydroxy-1H-pyrrolopyridine-triones have been investigated as a family of HIV-1 integrase inhibitors. nih.gov However, specific studies evaluating the efficacy and mechanism of action of this compound against HIV-1 integrase or Respiratory Syncytial Virus (RSV) have not been reported. Similarly, while other distinct chemical analogs have been explored for their inhibitory effects on RSV, data for the subject compound is absent. nih.govnih.gov

Table 1: Summary of Antiviral Activity Data for this compound

Virus/TargetAssay TypeActivity Metric (e.g., IC₅₀, EC₅₀)Findings
HIV-1 Integrase Data Not AvailableData Not AvailableNo studies found.
RSV Data Not AvailableData Not AvailableNo studies found.

Central Nervous System Activities (Preclinical Models)

No preclinical studies were identified that have investigated the central nervous system activities of this compound.

There are no published preclinical studies assessing the potential anti-Parkinsonian effects of this compound. Research into therapeutic agents for Parkinson's disease often involves preclinical models such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), but this specific compound has not been evaluated in such paradigms according to available literature. nih.gov

Table 2: Preclinical Evaluation of Anti-Parkinsonian Effects for this compound

Preclinical ModelKey Parameters AssessedOutcome
Data Not AvailableData Not AvailableNo studies found.

The scientific literature lacks any reports on the evaluation of this compound for antidepressant or sedative properties in preclinical models. While other structurally distinct compounds are investigated for their effects on neurotransmitter systems implicated in depression and sedation, such as the serotonin system, no such data exists for the compound . nih.govnih.gov

Table 3: Preclinical Assessment of Antidepressant and Sedative Properties for this compound

Test/ModelProperty AssessedResults
Data Not AvailableAntidepressant No studies found.
Data Not AvailableSedative No studies found.

Structure Activity Relationship Sar and Pharmacophore Analysis

Rational Design and Synthesis in SAR Optimization

The rational design of analogs of 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one involves a systematic approach to modify its structure and observe the corresponding changes in biological activity. The synthesis of such derivatives typically involves multi-step processes. For instance, the formation of the pyridinone core can be achieved through various synthetic routes, including condensation reactions of β-ketoesters with enamines or other suitable precursors. The 2-aryl substituent is often introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, which allow for the versatile introduction of a wide range of substituted phenyl rings.

In the context of SAR optimization, the synthesis of a library of compounds with variations in the substitution pattern of the phenyl ring and modifications on the pyridinone ring is a common strategy. For example, altering the position and nature of the halogens on the phenyl ring can provide valuable information on the electronic and steric requirements for optimal activity.

Substituent Effects on the Pyridinone Ring System and Pharmacological Activity

The pyridinone ring is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Modifications to this ring system can significantly impact the pharmacological activity of this compound. Key positions for substitution on the pyridinone ring include the nitrogen atom at position 1, and the carbon atoms at positions 3, 5, and 6.

Introduction of small alkyl groups at the N-1 position can influence the compound's lipophilicity and metabolic stability. Substituents at the C-3 and C-5 positions can modulate the electronic properties of the ring and provide additional interaction points with a biological target. For instance, the introduction of hydrogen bond donors or acceptors can lead to enhanced binding affinity. The C-6 position is another site where modifications can influence activity; for example, the introduction of a methyl group has been shown in other pyridinone-containing compounds to be crucial for antiviral activity.

Table 1: Hypothetical Substituent Effects on the Pyridinone Ring of 2-Aryl-pyridin-4(1H)-one Analogs
PositionSubstituentPotential Impact on Activity
N-1-CH3Increased lipophilicity, potential for altered metabolic stability
C-3-OHIntroduction of a hydrogen bond donor, potential for increased potency
C-5-NH2Introduction of a hydrogen bond donor, potential for altered target selectivity
C-6-CH3Potential for enhanced antiviral activity based on related scaffolds

Contribution of the 3-Chloro-4-fluorophenyl Moiety to SAR

The 3-chloro-4-fluorophenyl group at the 2-position of the pyridinone ring plays a crucial role in defining the compound's SAR. The nature and position of the halogen substituents are critical for molecular recognition by a target protein. The chlorine atom at the 3-position and the fluorine atom at the 4-position create a specific electronic and steric profile that can be essential for high-affinity binding.

Stereochemical Implications in Compound Activity

While this compound itself is achiral, the introduction of chiral centers through substitution on the pyridinone ring or its substituents can have significant stereochemical implications for its biological activity. If a chiral center is introduced, the resulting enantiomers may exhibit different pharmacological properties. One enantiomer may bind with high affinity to the target receptor, while the other may be significantly less active or even inactive. This stereoselectivity is a common phenomenon in drug-receptor interactions, where the three-dimensional arrangement of atoms is critical for a precise fit into the binding site. Therefore, in the development of analogs of this compound, the synthesis and biological evaluation of individual enantiomers would be necessary if a chiral center is introduced.

Bioisosteric Strategies and Activity Modulation

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, bioisosteric replacements can be applied to both the pyridinone ring and the 3-chloro-4-fluorophenyl moiety.

For the 3-chloro-4-fluorophenyl group, one could replace the chlorine or fluorine atoms with other groups of similar size and electronic properties. For example, a trifluoromethyl group could be a bioisostere for a chlorine atom. The phenyl ring itself could be replaced by a heteroaromatic ring, such as a pyridine (B92270) or pyrimidine (B1678525), to introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile.

The pyridinone core can also be subjected to bioisosteric modifications. For instance, the carbonyl oxygen could be replaced by a thiocarbonyl group, or the entire ring system could be replaced by another heterocyclic scaffold that maintains a similar spatial arrangement of key functional groups.

Table 2: Potential Bioisosteric Replacements for this compound
Original MoietyBioisosteric ReplacementPotential Outcome
3-Chloro-CF3Altered lipophilicity and electronic properties
4-Fluoro-OH, -NH2Introduction of hydrogen bonding capabilities
Phenyl ringPyridine ringImproved solubility, potential for new interactions
Pyridinone ringThiazolone ringAltered chemical stability and target interactions

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity. A robust QSAR model can be a valuable tool in guiding the design of more potent analogs by identifying the key physicochemical properties that are important for activity. For example, QSAR studies on other pyridinone derivatives have successfully identified key structural requirements for their inhibitory activity against enzymes like HIV-1 reverse transcriptase.

Pharmacophore Generation and Validation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For this compound and its analogs, a pharmacophore model can be generated based on the structures of the most active compounds.

A typical pharmacophore for this class of compounds might include features such as a hydrogen bond acceptor (the carbonyl oxygen of the pyridinone), a hydrogen bond donor (the N-H of the pyridinone), and hydrophobic/aromatic regions (the 3-chloro-4-fluorophenyl ring). The relative positions and distances between these features would be critical for biological activity.

Once a pharmacophore model is generated, it can be validated by its ability to distinguish between active and inactive compounds from a database. A validated pharmacophore model can then be used for virtual screening of large chemical libraries to identify new compounds with different chemical scaffolds that fit the pharmacophore and are therefore likely to be active. This approach can accelerate the discovery of novel lead compounds. Pharmacophore modeling has been successfully applied to various series of compounds to understand their binding modes and design new inhibitors.

Computational Chemistry and Molecular Modeling Applications

Electronic Structure and Reactivity Analysis

The analysis of the electronic structure of 2-(3-chloro-4-fluorophenyl)pyridin-4(1H)-one is fundamental to understanding its chemical reactivity, stability, and intermolecular interactions. Advanced computational methods offer a window into the distribution of electrons and energy levels within the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govnanobioletters.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For this compound, a DFT approach, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would establish the most stable three-dimensional conformation. researchgate.net

Table 1: Representative Geometric Parameters Calculated by DFT (Note: This data is illustrative for a molecule of this class, as specific published values for this compound were not found.)

ParameterPredicted ValueDescription
C=O Bond Length~1.24 ÅTypical double bond character of the pyridinone carbonyl.
C-Cl Bond Length~1.75 ÅStandard length for a chlorine atom attached to an aromatic ring.
C-F Bond Length~1.36 ÅStandard length for a fluorine atom attached to an aromatic ring.
Dihedral Angle~25-40°The twist angle between the phenyl and pyridinone rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, including lone pairs and bonds. uni-muenchen.de This method quantifies delocalization effects by analyzing donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. wisc.eduacadpubl.eu

For this compound, NBO analysis would identify key hyperconjugative interactions that contribute to molecular stability. For instance, the interaction between the lone pairs of the oxygen, nitrogen, fluorine, and chlorine atoms and the antibonding orbitals (π*) of the aromatic rings results in intramolecular charge transfer, stabilizing the system. acadpubl.eu The magnitude of the second-order perturbation energy, E(2), quantifies the strength of these interactions. wisc.edu

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (Note: This data is illustrative for a molecule of this class, as specific published values for this compound were not found.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)π* (C=C)~15-25Resonance stabilization of the pyridinone ring.
LP (N)π* (C=C)~20-35Delocalization of nitrogen lone pair into the ring system.
π (Phenyl)π* (Pyridinone)~5-10Conjugation between the two ring systems.
LP (F)π* (C-C)~2-5Weak hyperconjugative effect from the fluorine substituent.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero potential.

In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom of the pyridinone ring, identifying it as a primary site for hydrogen bonding and electrophilic interactions. Positive potential (blue) would likely be localized around the N-H proton of the pyridinone ring, making it a hydrogen bond donor site. The halogen atoms, particularly chlorine, may exhibit regions of both positive potential (a "sigma-hole") and negative potential, influencing their ability to form halogen bonds. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. wikipedia.orgacs.org

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to be localized primarily on the pyridinone ring system, which is generally more electron-rich. The LUMO would likely be distributed across both the pyridinone and the chloro-fluorophenyl rings, particularly the π-antibonding systems. The energy gap would provide a quantitative measure of its electronic excitability and reactivity.

Table 3: Representative FMO Properties (Note: This data is illustrative for a molecule of this class, as specific published values for this compound were not found.)

ParameterPredicted Value (eV)Implication
HOMO Energy-6.0 to -6.5Electron-donating capability.
LUMO Energy-1.5 to -2.0Electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.0 to 5.0High kinetic stability and moderate reactivity.

Protein-Ligand Interaction Dynamics

Understanding how a molecule interacts with biological macromolecules is crucial for drug design and development. Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a receptor, typically a protein. pnrjournal.comasiapharmaceutics.info This simulation evaluates various binding poses and scores them based on factors like binding energy, which indicates the stability of the ligand-receptor complex. rsc.orgresearchgate.net

A docking study of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the protein. The simulation would then explore the conformational space to find the optimal binding mode. The analysis would identify key intermolecular interactions, such as:

Hydrogen Bonds: The carbonyl oxygen and the N-H group of the pyridinone ring are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone amides) in the protein's active site.

Halogen Bonds: The chlorine atom on the phenyl ring could act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

π-π Stacking: The aromatic phenyl and pyridinone rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl ring and other nonpolar parts of the molecule would likely form favorable hydrophobic interactions within the binding pocket.

The results, including the binding affinity (typically in kcal/mol), provide a hypothesis for the molecule's mechanism of action and can guide the synthesis of more potent analogues. nih.govasiapharmaceutics.info

Identification of Key Binding Pockets and Residues

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for identifying key binding pockets and the specific amino acid residues involved in the interaction. While specific docking studies for this compound are not extensively detailed in the public domain, its structural motifs, particularly the pyridinone core, are common in kinase inhibitors. mdpi.comfrontiersin.org

A hypothetical docking study of this compound into a kinase ATP-binding site would likely reveal a set of specific interactions. The pyridinone ring is well-suited to form hydrogen bonds within the hinge region of a kinase, a critical interaction for many inhibitors. nih.gov The 3-chloro-4-fluorophenyl group would likely be positioned in a hydrophobic pocket, where it can form van der Waals, halogen, and π-stacking interactions with hydrophobic and aromatic residues.

Table 1: Predicted Interactions and Key Residues for this compound in a Kinase Binding Pocket

Interaction TypeMolecular Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondPyridinone N-H (donor)Glutamate (B1630785), Aspartate (side chain carboxylate)
Hydrogen BondPyridinone C=O (acceptor)Lysine, Arginine (side chain amine)
Hydrophobic InteractionsPhenyl RingLeucine, Valine, Isoleucine, Alanine
π-π StackingPhenyl Ring, Pyridinone RingPhenylalanine, Tyrosine, Tryptophan
Halogen BondChlorine, FluorineCarbonyl oxygen of the protein backbone, Serine, Threonine

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are critical in determining the structure of molecules in the solid state and their binding affinity to biological targets. rsc.org Computational tools like Hirshfeld surface analysis are used to quantify these interactions by mapping the different intermolecular close contacts. For halogenated phenyl and pyridine (B92270) compounds, interactions such as C-H···N, C-H···halogen, and π-π stacking are known to be significant in stabilizing crystal structures. ias.ac.innih.gov

The analysis of this compound would likely reveal a variety of important non-covalent interactions. The presence of chlorine and fluorine atoms introduces the potential for halogen bonding, which can be a strong and directional interaction. d-nb.infonih.gov Hirshfeld analysis of a structurally similar compound containing a 4-chloro-3-fluorophenyl group showed that H···H, C···H, O···H, Cl···H, and F···H contacts are the most significant contributors to crystal packing. nih.gov

Table 2: Hypothetical Hirshfeld Surface Analysis of Intermolecular Contacts for this compound

Contact TypePredicted Contribution (%)Description
H···H~25%Represents the most abundant, though weaker, van der Waals interactions.
C···H / H···C~21%Indicates C-H···π interactions, contributing to the stacking of aromatic rings.
O···H / H···O~16%Corresponds to hydrogen bonds involving the pyridinone oxygen and hydrogen atoms.
Cl···H / H···Cl~11%Highlights the role of the chlorine atom in forming weak hydrogen or halogen bonds.
F···H / H···F~10%Shows the contribution of the fluorine atom to intermolecular contacts.

Topological and Conformational Studies

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize the localization of electrons in a molecule. wikipedia.orgjussieu.fr These analyses provide an intuitive picture of chemical bonding, showing regions corresponding to covalent bonds, lone pairs, and atomic core shells. wikipedia.orgresearchgate.net For aromatic systems, these tools can also illustrate the extent of π-electron delocalization. rsc.org

For this compound, an ELF or LOL analysis would be expected to show:

High Localization (ELF/LOL values near 1.0): In the regions of all covalent bonds (C-C, C-H, C=O, C-N, C-F, C-Cl) and in the space occupied by the lone electron pairs on the oxygen and nitrogen atoms.

Moderate Localization: Within the π-systems of the phenyl and pyridinone rings, indicating the delocalized nature of these electrons which is characteristic of aromaticity.

Separation of Atomic Shells: Clear boundaries would be visible between the core and valence electron shells of the heavier atoms (Cl, F, O, N).

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method based on electron density that visualizes and characterizes weak non-covalent interactions. unam.mxmdpi.com By plotting the RDG versus the electron density, it is possible to identify and distinguish between stabilizing interactions (like hydrogen and halogen bonds), weak van der Waals interactions, and destabilizing steric clashes. mdpi.com

An RDG analysis of this compound would complement the Hirshfeld analysis by providing a 3D map of these interactions. It would likely show:

Strong Attractive Interactions: Represented by large, negative values of the electron density in the RDG plot, corresponding to the N-H···O hydrogen bond between molecules in a crystal lattice.

Van der Waals Interactions: Visualized as broad, low-density regions between the aromatic rings, indicating π-stacking.

Steric Repulsion: Potential clashes, for instance, between ortho hydrogens on the two rings, would appear as regions with large, positive density values, depending on the molecule's conformation.

Conformational Landscape Exploration

The conformational flexibility of a molecule is crucial for its ability to bind to a target. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl and pyridinone rings. This rotation defines the dihedral angle between the two rings. While similar structures have been found to be nearly planar, nih.gov others with multiple phenyl and pyridyl rings exhibit significantly twisted conformations with dihedral angles ranging from 47° to 79°. nih.gov

Computational exploration of the conformational landscape, typically through a potential energy surface (PES) scan, can identify the most stable conformers and the energy barriers for rotation. A twisted conformation is often the most stable due to the minimization of steric hindrance between the ortho hydrogens on the adjacent rings.

Table 3: Hypothetical Conformational Energy Profile for this compound

Dihedral Angle (Phenyl-Pyridinone)Relative Energy (kcal/mol)Conformation Description
+3.5Eclipsed (Planar) - High Steric Strain
45°0.0Twisted (Global Minimum) - Sterically Favorable
90°+1.5Perpendicular - Transition State
135°+0.2Twisted (Local Minimum)
180°+4.0Eclipsed (Planar) - High Steric Strain

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Computational)

In silico ADME prediction is a critical step in early-stage drug discovery, used to assess the drug-like properties of a compound. researchgate.netrsc.org These predictions are based on the physicochemical properties of the molecule and are often evaluated against established guidelines like Lipinski's Rule of Five. nih.gov A favorable ADME profile suggests a higher likelihood of the compound having good oral bioavailability and metabolic stability.

The calculated properties for this compound indicate that it generally conforms to the criteria for a drug-like molecule. It has a low molecular weight, an acceptable lipophilicity (LogP), and an appropriate number of hydrogen bond donors and acceptors.

Table 4: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular FormulaC₁₁H₇ClFNON/AN/A
Molecular Weight235.63 g/mol < 500 g/mol Yes
LogP (Octanol/Water Partition Coeff.)2.15≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2 (O and N)≤ 10Yes
Molar Refractivity59.35 cm³40 - 130Yes
Topological Polar Surface Area (TPSA)49.56 Ų< 140 ŲYes

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum would reveal the chemical environment and connectivity of the hydrogen atoms in the molecule. The pyridin-4(1H)-one ring exists in tautomeric equilibrium with its pyridin-4-ol form, but the keto form is generally predominant in common NMR solvents. The spectrum is expected to show distinct signals for the protons on the pyridinone ring and the substituted phenyl ring.

The protons on the pyridinone ring are expected in the aromatic region, typically deshielded. The proton on the nitrogen (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the phenyl ring will exhibit splitting patterns influenced by both the adjacent protons and through-space coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H on Pyridinone N 10.0 - 12.0 br s -
Phenyl H (adjacent to C-Cl) 7.9 - 8.1 d J(H,H) ≈ 2.0
Phenyl H (between C-Cl, C-F) 7.7 - 7.9 dd J(H,H) ≈ 8.5, J(H,F) ≈ 6.5
Phenyl H (adjacent to C-F) 7.3 - 7.5 t J(H,H) ≈ J(H,F) ≈ 8.5
Pyridinone H (adjacent to C=O) 7.5 - 7.7 d J(H,H) ≈ 7.0
Pyridinone H (adjacent to C-phenyl) 6.4 - 6.6 d J(H,H) ≈ 2.5

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the pyridinone ring is expected to be the most deshielded signal, appearing significantly downfield. The carbons of the phenyl ring will show splitting due to coupling with the fluorine atom (C-F coupling), which is a characteristic feature. The chemical shifts for carbons in pyridine-like systems are typically found between 120 and 150 ppm, with those directly attached to nitrogen appearing more downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridinone C=O 175 - 185
Pyridinone C (attached to Phenyl) 150 - 155
Phenyl C (attached to Pyridinone) 130 - 135
Phenyl C-F 158 - 162 (d, ¹JCF ≈ 250 Hz)
Phenyl C-Cl 125 - 130 (d, ³JCF ≈ 4 Hz)

Note: Predicted values are based on general principles. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), and other nearby carbons will show smaller couplings.

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (H-H correlations). It would be used to confirm the proton assignments on both the pyridinone and the phenyl rings by identifying which protons are spin-coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (C-H correlations). It would be crucial for assigning each carbon signal to its attached proton, for instance, linking the predicted proton signals in Table 1 to the carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons (those without attached protons) like the C=O, C-Cl, C-F, and the carbon attached to the pyridinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to confirm the three-dimensional structure and the relative orientation of the two rings.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.

HRMS would be used to determine the precise molecular weight of the compound, allowing for the confirmation of its elemental formula. For this compound, the molecular formula is C₁₁H₇ClFNO. The high resolution of the instrument allows for mass measurement with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]+ and [M+2]+ in an approximate 3:1 ratio).

Table 3: Predicted HRMS Data

Ion Calculated m/z
[M+H]⁺ (for C₁₁H₈ClFNO⁺) 224.0273

Note: These values are calculated for the protonated molecule, which is commonly observed in techniques like ESI.

ESI-MS is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. This allows for the clear determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion (m/z 224.0) would be performed to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. Likely fragmentation pathways would involve the cleavage of the bond between the phenyl and pyridinone rings and subsequent fragmentations of the individual ring systems.

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Possible Identity of Fragment
224.0 129.0 [C₇H₄ClF]⁺ (Chlorofluorophenyl cation)
224.0 95.1 [C₅H₄NO]⁺ (Pyridinone ring fragment)

Note: The fragmentation pattern provides a fingerprint that helps confirm the identity of the compound.

of this compound

Following a comprehensive search of scientific literature and spectral databases, it has been determined that specific experimental or computational data for the advanced spectroscopic and structural analysis of the chemical compound "this compound" is not publicly available at this time.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth discussions for the following analytical techniques as requested:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The synthesis and characterization of novel compounds are typically reported in specialized chemical literature. The absence of such data for "this compound" suggests that either the compound has not been synthesized, its analytical data has not been published in accessible domains, or it may be referred to by a different nomenclature not identified in the performed searches.

Further research in synthetic chemistry journals or proprietary chemical databases may be required to locate information on this specific compound. Without primary or theoretical data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from its molecular formula, C₁₁H₇ClFNO. This comparison is crucial for verifying the purity and empirical formula of the synthesized compound.

The calculated elemental composition for this compound is presented in the table below. These theoretical values serve as a benchmark for experimental results obtained from combustion analysis.

ElementCalculated (%)
Carbon (C)55.60
Hydrogen (H)2.97
Nitrogen (N)5.90

Other Analytical Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules in the solid state and identifying the key interactions that stabilize the crystal structure. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the molecular environment can be obtained.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the aforementioned related compound, the significant contacts are detailed in the table below. nih.gov

Intermolecular ContactPercentage Contribution (%)
H···H25.0
C···H/H···C20.6
O···H/H···O15.6
Cl···H/H···Cl10.7
F···H/H···F10.4
F···C/C···F7.2
C···C3.0

This data indicates that H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing of this similar molecule. nih.gov It is plausible that this compound would exhibit a comparable profile of intermolecular interactions, with hydrogen bonding and van der Waals forces playing a crucial role in its solid-state architecture.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Pyridinone-Based Therapeutics

The pyridinone core is a key component in a growing number of FDA-approved drugs, particularly as kinase inhibitors for cancer treatment. nih.gov The future development of next-generation therapeutics based on this scaffold focuses on enhancing specificity, overcoming drug resistance, and improving pharmacokinetic profiles. The structure of 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one, with its chloro and fluoro substituents, exemplifies the strategic modifications chemists employ to fine-tune molecular interactions with biological targets.

Researchers are actively exploring how modifications at various positions on the pyridinone and phenyl rings can lead to more potent and selective drugs. nih.gov For instance, structure-activity relationship (SAR) studies on similar pyridinone derivatives have shown that the introduction of specific moieties can significantly enhance anti-HIV activity or inhibitory effects against targets like Bruton's tyrosine kinase. frontiersin.orgnih.gov The development of these advanced analogs aims to create compounds with superior efficacy and reduced off-target effects, paving the way for more effective treatments for a range of diseases, from viral infections to cancer. frontiersin.orgmdpi.com

Table 1: Examples of Pyridinone Derivatives and Their Therapeutic Targets

Compound Class Therapeutic Target Potential Application
Pyridinone Kinase Inhibitors Bruton's tyrosine kinase, Met kinase Cancer, Autoimmune Diseases frontiersin.orgnih.gov
Pyridinone-based NNRTIs HIV-1 Reverse Transcriptase Antiviral (HIV/AIDS) frontiersin.org
3-Hydroxypyridin-4-ones Iron Chelators, Monoamine Oxidase B Neurodegenerative Diseases nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery of novel drug candidates is a time-consuming and expensive process. youtube.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new therapeutic molecules. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify hidden patterns and predict the properties of new, unsynthesized compounds. mdpi.com

In the context of pyridinone-based drug discovery, AI can be employed to:

Virtual Screening: Rapidly screen massive virtual libraries of pyridinone derivatives to identify those with the highest probability of binding to a specific biological target. nih.gov

Predictive Modeling: Use algorithms like graph neural networks to predict the efficacy, toxicity, and pharmacokinetic properties (ADMET) of novel compounds based on their molecular structure. nih.gov

De Novo Design: Generate entirely new molecular structures with desired characteristics, potentially leading to the discovery of pyridinone analogs with unprecedented activity. mdpi.com

By integrating AI and ML, researchers can prioritize the synthesis of the most promising compounds, significantly reducing the time and resources required to bring a new drug from concept to clinic. youtube.com This data-driven approach allows for a more rational and efficient exploration of the vast chemical space surrounding the this compound scaffold. youtube.com

Exploration of Novel Biological Pathways and Multi-Target Modulators

Pyridinone derivatives are known to interact with a diverse range of biological targets, including protein kinases, reverse transcriptase, and various enzymes. frontiersin.orgnih.gov A significant future direction is the exploration of novel biological pathways that can be modulated by this versatile scaffold. Researchers are investigating the roles of pyridinones in processes beyond their established applications, such as their potential as neurite outgrowth inducers or agents targeting G-protein-coupled receptors. nih.govresearchgate.net

Furthermore, there is a growing trend in drug discovery to develop multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.gov This approach is particularly promising for complex multifactorial diseases like Alzheimer's and cancer, where hitting a single target may be insufficient. nih.govmdpi.com The pyridinone structure is well-suited for designing MTDLs due to its ability to serve as a versatile scaffold that can be readily functionalized to interact with different binding sites. frontiersin.orgnih.gov For example, hybrid molecules combining a (3-hydroxypyridin-4-one) moiety for iron chelation with a coumarin (B35378) scaffold targeting monoamine oxidase B have been designed for Alzheimer's therapy. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The chemical synthesis of pharmaceuticals is often associated with the use of hazardous reagents and solvents, generating significant waste. bohrium.com Green chemistry principles aim to address these issues by designing more environmentally benign and efficient synthetic processes. mdpi.com The synthesis of pyridinone derivatives is increasingly benefiting from these sustainable approaches.

Key green chemistry strategies being applied include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, reducing the number of synthetic steps, saving time, and minimizing waste. researchgate.netnih.gov One-pot, four-component reactions have been successfully used to create novel pyridine (B92270) derivatives. nih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. nih.gov

Catalysis: Employing catalysts to carry out reactions more efficiently and under milder conditions. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours Minutes nih.gov
Yield Often lower Generally higher nih.gov
Energy Consumption High Low
Solvent Use Often requires hazardous solvents Can be adapted for green solvents nih.gov

| By-products | More likely | Reduced nih.gov |

Collaborative Research Opportunities and Interdisciplinary Studies

The journey of a drug from a chemical concept to a clinical therapy is inherently complex and requires a multidisciplinary approach. The future development of pyridinone-based therapeutics, including compounds like this compound, will increasingly rely on synergistic collaborations between various scientific fields.

Effective drug discovery programs depend on the integrated expertise of:

Medicinal Chemists: To design and synthesize novel compounds.

Computational Biologists and Chemists: To use AI and modeling to predict compound activity and guide molecular design. nih.gov

Pharmacologists and Biologists: To evaluate the biological activity and mechanisms of action of new compounds in vitro and in vivo.

Toxicologists: To assess the safety profiles of potential drug candidates.

Clinicians: To design and conduct clinical trials to evaluate efficacy in patients.

Such interdisciplinary collaborations are crucial for navigating the complexities of drug development, from initial target identification to final clinical approval, ensuring that promising chemical scaffolds like pyridinone are translated into effective therapies for human diseases.

Q & A

Basic: What are the common synthetic routes for 2-(3-Chloro-4-fluorophenyl)pyridin-4(1H)-one, and what yields can be expected?

Synthesis typically involves multi-step reactions, including condensation, cyclization, or substitution. For example:

  • Method C/D : Reacting fluorinated phenyl precursors with pyridinone intermediates under basic conditions (e.g., NaOH in dichloromethane), yielding 19–67% depending on substituents and purification steps .
  • Patent-based synthesis : Using coupling agents (e.g., oxadiazol-5(4H)-one derivatives) with amines or halides under anhydrous conditions, as demonstrated in imidazo[4,5-b]pyridine derivatives .
    Key factors affecting yield include solvent choice, temperature, and catalyst optimization. Lower yields (e.g., 23%) are common in sterically hindered reactions, while optimized routes (e.g., using trifluoromethyl groups) achieve up to 67% .

Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal studies at 100 K with data-to-parameter ratios >14:1 ensure accuracy .
  • Spectroscopy :
    • NMR : Use ¹H (400 MHz), ¹³C, and ¹⁹F NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and purity .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
    • IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

  • Cross-validation : Compare NMR-derived proton environments with X-ray bond lengths and angles. For example, discrepancies in fluorine positions can arise from dynamic effects in solution; use low-temperature NMR to reduce signal broadening .
  • Refinement adjustments : In SHELXL, test different restraint models (e.g., DFIX for bond lengths) or check for twinning/disorder in crystals .
  • Complementary techniques : Elemental analysis or powder XRD to confirm bulk purity if NMR/X-ray data conflict .

Advanced: What strategies are effective in optimizing the synthesis of this compound to improve yield and purity?

  • Reagent screening : Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., K2CO3) to reduce side reactions .
  • Catalyst optimization : Use Pd-based catalysts for cross-coupling steps, as seen in trifluoromethylpyridinone syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
  • DOE approaches : Vary temperature (80–120°C) and stoichiometry ratios (1:1 to 1:1.2) in a factorial design to identify optimal conditions .

Advanced: How can the acute toxicity and biological activity of this compound be assessed in preclinical studies?

  • In vivo models : Use Sprague-Dawley rats (150–200 g) and CD-1 mice (20–25 g) for acute toxicity testing. Administer doses orally (10–100 mg/kg) and monitor mortality over 48 hours .
  • Behavioral assays : Evaluate analgesic activity via the hot-plate test (55°C), measuring latency to paw-licking. Data analyzed with GraphPad Prism 6 using ANOVA .
  • Metabolic profiling : LC-MS/MS to track metabolites in plasma and liver homogenates, identifying potential toxicophores (e.g., reactive quinone intermediates) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). Prioritize derivatives with improved binding affinity to hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl/F positions) with biological activity. For example, 3-chloro-4-fluoro groups enhance membrane permeability .
  • ADMET prediction : SwissADME or pkCSM to predict bioavailability, ensuring derivatives meet Lipinski’s rule of five .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.